Molecular Weight Reduction of ~72 Da vs. BMS-684: Implications for Ligand Efficiency and Permeability
The target compound (C20H19FN4O3) has a molecular weight of 382.39 g·mol⁻¹, compared to 454.53 g·mol⁻¹ for the benzhydryl analog BMS-684 (C27H26N4O3, CAS 313552-29-3), representing a ~72 Da (15.9%) reduction [1]. This mass difference is substantial in medicinal chemistry terms, as it places the target compound below the commonly cited 400 Da drug-likeness threshold, whereas BMS-684 exceeds it. Using the BMS-684 DGKα pIC50 of 7.8 (IC50 = 15 nM) as a scaffold potency benchmark, the target compound's lower molecular weight predicts a higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) if comparable potency is achieved, though direct bioactivity data are not available from curated databases [2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 382.39 g·mol⁻¹ (C20H19FN4O3, 28 heavy atoms) |
| Comparator Or Baseline | BMS-684: 454.53 g·mol⁻¹ (C27H26N4O3, 34 heavy atoms) |
| Quantified Difference | Δ = -72.14 g·mol⁻¹ (-15.9%); 6 fewer heavy atoms |
| Conditions | Calculated from molecular formula; ZINC database entries |
Why This Matters
Lower molecular weight within the same pharmacophore class is consistently associated with improved passive membrane permeability, higher fractional absorption, and reduced promiscuous binding—directly impacting both in vitro assay reliability and in vivo developability.
- [1] ZINC Database. ZINC000000011352: 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, MW 382.395. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. BMS-684 Ligand Page: DGKα pIC50 = 7.8. View Source
